![molecular formula C8H12ClF3N2O B13899971 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 2285440-51-7](/img/structure/B13899971.png)
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a synthetic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the biological activity and stability of molecules .
Vorbereitungsmethoden
The synthesis of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves several steps. One common method includes the use of phase-transfer catalysis, where a crown-ether catalyst is employed to promote the reaction. The reaction typically occurs in a dimethylsulfoxide/toluene mixed solvent at elevated temperatures (130-175°C). The process involves etherification and subsequent acidification to obtain the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions.
Industry: It is used in the production of materials with enhanced properties
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can form electron donor-acceptor complexes, leading to various chemical transformations. These interactions often involve pathways such as single electron transfer (SET) reactions under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride stands out due to its unique trifluoromethyl group. Similar compounds include:
- Trifluoromethyl phenyl sulfone
- Trifluoromethyl alkenes
- Pyrazolones with trifluoromethyl groups These compounds share some chemical properties but differ in their specific applications and reactivity .
Eigenschaften
CAS-Nummer |
2285440-51-7 |
|---|---|
Molekularformel |
C8H12ClF3N2O |
Molekulargewicht |
244.64 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride |
InChI |
InChI=1S/C8H11F3N2O.ClH/c9-8(10,11)6-5-7(14-13-6)1-3-12-4-2-7;/h12H,1-5H2;1H |
InChI-Schlüssel |
OKKWELAPGSCKJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC(=NO2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


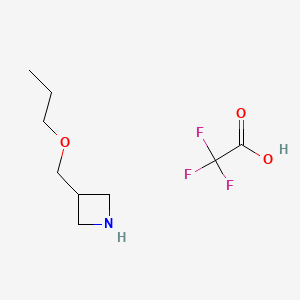
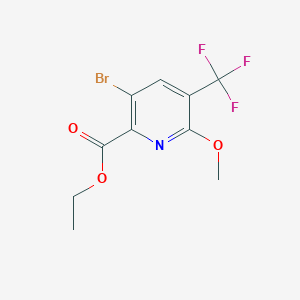
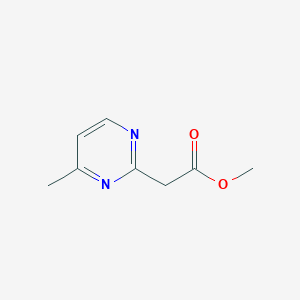
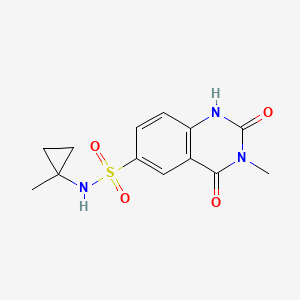
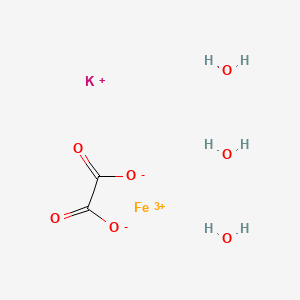
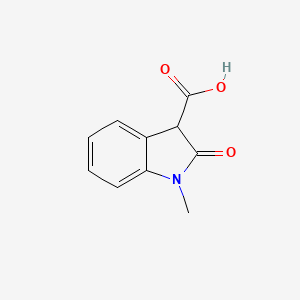
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)

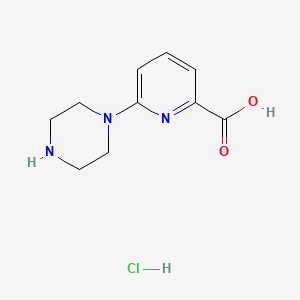
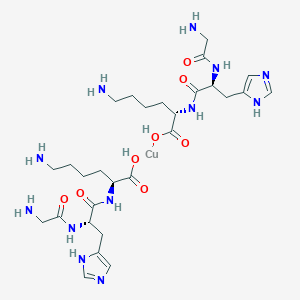



![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)
